molecular formula C9H10BrClO B8213620 1-Bromo-4-chloro-2-(ethoxymethyl)benzene

1-Bromo-4-chloro-2-(ethoxymethyl)benzene

Cat. No.: B8213620
M. Wt: 249.53 g/mol
InChI Key: CIWWFMGRNVUFFC-UHFFFAOYSA-N
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Description

1-Bromo-4-chloro-2-(ethoxymethyl)benzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine and chlorine atoms attached to a benzene ring, along with an ethoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-chloro-2-(ethoxymethyl)benzene typically involves electrophilic aromatic substitution reactionsFor instance, the reaction of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene can be achieved through the reaction of 5-bromo-2-chlorobenzoyl chloride with phenetole, followed by reduction in acetonitrile at 50°C .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-chloro-2-(ethoxymethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound.

Scientific Research Applications

1-Bromo-4-chloro-2-(ethoxymethyl)benzene has several applications in scientific research:

Comparison with Similar Compounds

Comparison: 1-Bromo-4-chloro-2-(ethoxymethyl)benzene is unique due to the presence of the ethoxymethyl group, which can influence its reactivity and the types of reactions it can undergo. This makes it more versatile in certain synthetic applications compared to its simpler counterparts.

Properties

IUPAC Name

1-bromo-4-chloro-2-(ethoxymethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClO/c1-2-12-6-7-5-8(11)3-4-9(7)10/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIWWFMGRNVUFFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=C(C=CC(=C1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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